Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Organic synthesis Thermal stability Purification

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 2398-17-6) is a conformationally restricted, 1,3-disubstituted cyclobutane derivative that combines a primary alcohol and a methyl ester on a strained four-membered ring. Its cis-stereochemistry (also referred to as cis-methyl 3-(hydroxymethyl)cyclobutanecarboxylate) imparts a specific spatial orientation of functional groups, which is critical for stereoselective transformations and for accessing conformationally defined scaffolds in medicinal chemistry.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 2398-17-6
Cat. No. B1443731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
CAS2398-17-6
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C1)CO
InChIInChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3
InChIKeyLQUXXSRNBCFGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 2398-17-6): Bifunctional Cyclobutane Building Block for Advanced Synthesis


Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 2398-17-6) is a conformationally restricted, 1,3-disubstituted cyclobutane derivative that combines a primary alcohol and a methyl ester on a strained four-membered ring [1]. Its cis-stereochemistry (also referred to as cis-methyl 3-(hydroxymethyl)cyclobutanecarboxylate) imparts a specific spatial orientation of functional groups, which is critical for stereoselective transformations and for accessing conformationally defined scaffolds in medicinal chemistry .

Why Generic Cyclobutane Carboxylates Cannot Replace Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate


The presence and precise 1,3-cis-arrangement of both a hydroxymethyl and a methyl ester moiety on the cyclobutane ring differentiates this compound from simpler analogs such as methyl cyclobutanecarboxylate (which lacks a hydroxyl handle) or methyl 3-hydroxycyclobutanecarboxylate (which has a ring-bound hydroxyl instead of a flexible hydroxymethyl arm) [1]. This bifunctional architecture enables orthogonal derivatization—for instance, the hydroxyl can be oxidized or converted to a leaving group while the ester remains intact for subsequent hydrolysis or coupling—a capability absent in mono-functional analogs [2].

Quantitative Differentiation of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate from Closest Analogs


Higher Boiling Point and Lower Volatility vs. Non-Hydroxylated Cyclobutane Carboxylate

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate exhibits a boiling point of 208.6±13.0°C at 760 mmHg , which is substantially higher than that of methyl cyclobutanecarboxylate (138.7±8.0°C) [1]. This 69.9°C increase reflects the hydrogen-bonding capacity of the hydroxymethyl group and translates to lower volatility during synthetic operations.

Organic synthesis Thermal stability Purification

Enhanced Hydrogen-Bond Donor Capacity vs. Hydroxyl-Deficient Analogs

The compound possesses one hydrogen-bond donor (the hydroxyl group), whereas methyl cyclobutanecarboxylate has zero [1]. This functional difference directly impacts solubility in aqueous media and the ability to engage in target interactions in biological systems [2].

Medicinal chemistry Molecular recognition Solubility

Defined cis-Stereochemistry vs. Undefined or Mixed Stereoisomers

The commercial product (CAS 2398-17-6) is specified as the cis-isomer , in contrast to the trans-isomer (CAS 1781063-46-4) . This stereochemical definition ensures consistent spatial orientation of the functional groups, which is crucial for the generation of stereochemically pure downstream products.

Stereoselective synthesis Conformational analysis Medicinal chemistry

Lower Density vs. Hydroxyl-Direct-to-Ring Analog

The predicted density of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is 1.133±0.06 g/cm³ , which is lower than that of methyl 3-hydroxycyclobutanecarboxylate (1.2±0.1 g/cm³) [1]. This difference, while modest, reflects the altered molecular packing induced by the flexible hydroxymethyl substituent versus a rigid ring-bound hydroxyl.

Physical property Liquid handling Formulation

Orthogonal Functional Group Reactivity vs. Mono-functional Analogs

The compound contains two distinct reactive handles: a primary alcohol (capable of oxidation, esterification, or conversion to a leaving group) and a methyl ester (amenable to hydrolysis, transesterification, or reduction) [1]. In contrast, methyl cyclobutanecarboxylate offers only ester chemistry, while methyl 3-hydroxycyclobutanecarboxylate has a less accessible secondary alcohol [2].

Synthetic methodology Protecting group strategy Building block utility

Conformational Restriction Imparted by 1,3-Disubstituted Cyclobutane Scaffold

The cyclobutane ring in this 1,3-disubstituted system adopts a puckered conformation that restricts the relative orientation of the hydroxymethyl and ester groups, thereby reducing conformational entropy and potentially enhancing binding affinity to biological targets [1]. This is a class-level advantage of 1,3-disubstituted cyclobutanes over more flexible acyclic analogs [2].

Medicinal chemistry Conformational analysis Drug design

Optimal Application Scenarios for Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Based on Differentiated Properties


Synthesis of Conformationally Restricted β-Amino Acids and Peptidomimetics

The cis-1,3-disubstituted cyclobutane scaffold serves as an ideal precursor for conformationally locked β-amino acids, which are valuable in peptidomimetic drug design [1]. The hydroxymethyl group can be elaborated to an amine via established protocols (e.g., conversion to a leaving group followed by nucleophilic substitution), while the ester provides a handle for coupling or further functionalization.

Preparation of Cyclobutane-Containing Bioactive Molecules

Cyclobutane rings are found in several FDA-approved drugs, and 1,3-disubstituted cyclobutanes are increasingly used as phenyl ring replacements to improve drug-like properties [1]. The orthogonal functionality of this compound makes it a versatile intermediate for constructing such bioactive cores.

Stereoselective Synthesis of cis-Configured Cyclobutane Derivatives

The defined cis-stereochemistry of the commercial product ensures that subsequent transformations proceed with predictable stereochemical outcomes, enabling the efficient preparation of cis-configured cyclobutane-containing libraries for SAR studies .

Building Block for Spirocyclic and Bridged Cyclobutane Systems

The bifunctional nature of the compound allows for intramolecular cyclization or annulation reactions to access spirocyclic or bridged cyclobutane architectures, which are of growing interest in medicinal chemistry for their three-dimensional character and enhanced metabolic stability.

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